2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-cyclohexylacetamide
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Overview
Description
2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-CYCLOHEXYLACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, featuring a triazolopyrimidine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-CYCLOHEXYLACETAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formylated compounds to form the triazolopyrimidine core . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or piperidine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-CYCLOHEXYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-CYCLOHEXYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of 2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-CYCLOHEXYLACETAMIDE involves the inhibition of specific enzymes, such as CDKs. The compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell proliferation. Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the enzyme’s active site, enhancing its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer and antiviral activities.
1,2,4-Triazolo[1,5-c]pyrimidine derivatives: Studied for their enzyme inhibitory properties.
Uniqueness
2-{3-[(4-CHLOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}-N-CYCLOHEXYLACETAMIDE stands out due to its unique combination of a triazolopyrimidine core with a chlorophenyl and cyclohexylacetamide moiety. This structure imparts distinct biological activities and makes it a versatile compound for various applications in medicinal chemistry.
Properties
Molecular Formula |
C19H21ClN6O2 |
---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-cyclohexylacetamide |
InChI |
InChI=1S/C19H21ClN6O2/c20-14-8-6-13(7-9-14)10-26-18-17(23-24-26)19(28)25(12-21-18)11-16(27)22-15-4-2-1-3-5-15/h6-9,12,15H,1-5,10-11H2,(H,22,27) |
InChI Key |
XRWSXIRXUSPTTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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